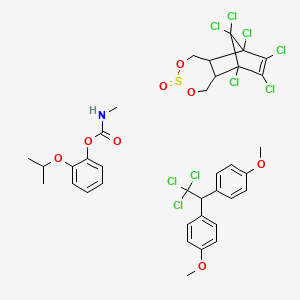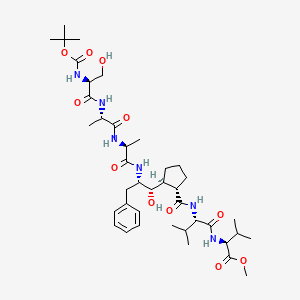
Phenol, 4-(2-(((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)amino)ethoxy)-2-methyl-5-(1-methylethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
COR 28 14 is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is known for its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and other fields.
Vorbereitungsmethoden
The synthesis of COR 28 14 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of a key intermediate, which is then subjected to a series of chemical reactions to yield the final product. Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
COR 28 14 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
COR 28 14 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it is used in industrial applications, such as the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of COR 28 14 involves its interaction with specific molecular targets, leading to a series of biochemical events. These interactions can modulate various pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, COR 28 14 stands out due to its unique chemical structure and properties. Similar compounds include those with analogous functional groups or similar biological activities. COR 28 14 often exhibits superior performance in certain applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
84541-74-2 |
|---|---|
Molekularformel |
C21H28ClNO4 |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
4-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-14(2)17-11-18(23)15(3)10-21(17)24-9-8-22-12-16-13-25-19-6-4-5-7-20(19)26-16;/h4-7,10-11,14,16,22-23H,8-9,12-13H2,1-3H3;1H |
InChI-Schlüssel |
WHSRYUNMKZXAMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCNCC2COC3=CC=CC=C3O2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



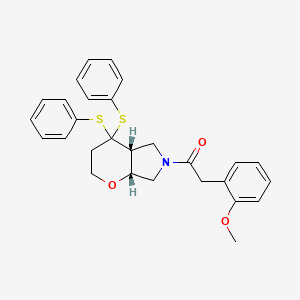
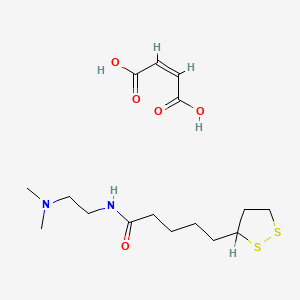
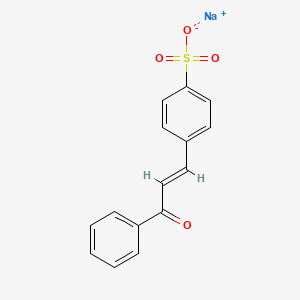

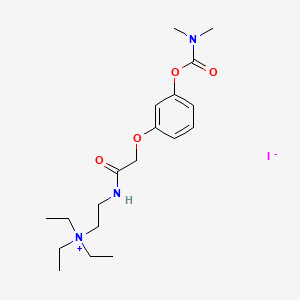
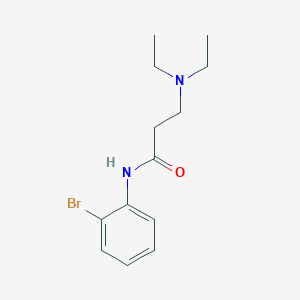
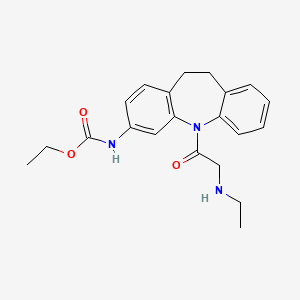
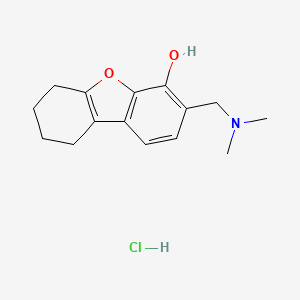
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)

